4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(2-oxo-1H-quinolin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of new materials and dyes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. It can also interfere with the replication of viral RNA, making it effective against certain viral infections .
Comparison with Similar Compounds
4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide can be compared with other quinoline derivatives such as:
Ciprofloxacin: A well-known antibiotic that also contains a quinoline core.
Chloroquine: An antimalarial drug with a similar quinoline structure.
Nalidixic Acid: An antibacterial agent that shares the quinoline scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-oxo-1H-quinolin-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-7-5-12(6-8-14)18(23)20-10-9-13-11-17(22)21-16-4-2-1-3-15(13)16/h1-8,11H,9-10H2,(H,20,23)(H,21,22) |
InChI Key |
VHSBMNKCGDYWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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